molecular formula C17H26O2 B3366630 Cedrenyl acetate CAS No. 1405-92-1

Cedrenyl acetate

Cat. No.: B3366630
CAS No.: 1405-92-1
M. Wt: 262.4 g/mol
InChI Key: AICQDCHSUWFHCC-ZUFFMMDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cedrenyl acetate (CAS 1405-92-1), with the molecular formula C₁₇H₂₆O₂ and a molecular weight of 262.39 g/mol, is a terpene-derived acetate ester widely used in the fragrance industry. It is characterized by a soft, woody cedarwood aroma with faint fresh undertones, though its scent profile varies significantly depending on the ratio of cedrenyl to cedryl esters in commercial preparations . Its primary application lies in perfumery, where it serves as a base note in ambergris, coniferous, and woody accords for both men’s and women’s fragrances . Despite its versatility, its lack of olfactory uniqueness and variability across suppliers limit its dominance in high-end formulations .

Globally, this compound is traded across Europe, Asia, and North America, with market dynamics influenced by regional production capacities, feedstock availability, and regulatory frameworks . Prices vary by region, reflecting differences in supply chains and demand .

Properties

IUPAC Name

[(1S,2R,5S,7R)-2,6,6-trimethyl-8-tricyclo[5.3.1.01,5]undec-8-enyl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c1-11-5-6-15-16(3,4)14-9-17(11,15)8-7-13(14)10-19-12(2)18/h7,11,14-15H,5-6,8-10H2,1-4H3/t11-,14+,15+,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICQDCHSUWFHCC-ZUFFMMDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CC=C(C(C3)C2(C)C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@]13CC=C([C@H](C3)C2(C)C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051709
Record name Cedr-8-en-15-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1405-92-1
Record name Cedrenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1405-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cedrenyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-3a,7-Methanoazulene-6-methanol, 2,3,4,7,8,8a-hexahydro-3,8,8-trimethyl-, 6-acetate, (3R,3aS,7R,8aS)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cedr-8-en-15-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3R-(3α,3aβ,7β,8aα)]-2,3,4,7,8,8a-hexahydro-3,8,8-trimethyl-1H-3a,7-methanoazulene-6-methyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.354
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cedrenyl acetate can be synthesized through the acetylation of cedrol, a sesquiterpene alcohol found in cedarwood oil. The reaction typically involves the use of acetic anhydride and a catalyst such as phosphoric acid. The process can yield both crystalline and liquid forms of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting cedarwood oil fractions containing cedrol with acetic anhydride in the presence of a catalyst. The reaction mixture is then neutralized, washed, and dried before undergoing vacuum distillation to obtain the final product .

Chemical Reactions Analysis

Microbial Biotransformation

Fungal species like Aspergillus niger catalyze the hydrolysis of cedrenyl acetate to hydroxylated derivatives. In a study:

  • Substrate : this compound

  • Product : 8-Cedren-3β-ol (C₁₅H₂₄O)

  • Yield : 6.2%

Key spectral changes during biotransformation (NMR data):

Carbon PositionThis compound (δC, ppm)8-Cedren-3β-ol (δC, ppm)Shift Interpretation
C-336.9379.07Hydroxylation
C-887.48140.16Double bond formation
C-16 (OCHO)160.72Ester cleavage

This reaction involves esterase-mediated hydrolysis followed by oxidative modifications .

Environmental Degradation

This compound undergoes atmospheric oxidation and volatilization :

ProcessMechanismHalf-LifeDegradation Products
Hydroxyl radical attackReaction with - OH in troposphere1.2–1.8 hoursPolar oxygenated derivatives
PhotodegradationUV-induced radical chain reactionsNot quantifiedFragmentation products

Volatilization from water occurs with a half-life of 6 days (Henry’s law constant: 14.8 Pa·m³/mol) . Soil adsorption (log KOC = 5.1) limits aqueous mobility but enhances persistence in sediments .

Enzymatic Interactions in Mammalian Systems

In vivo studies reveal this compound modulates hepatic metabolic pathways :

  • Downregulation : Gluconeogenic genes (Pepck, G6Pase) by 40–60%

  • Upregulation : Mitochondrial genes (Cytc, COX4) in adipose tissue by 2.5-fold

These effects suggest indirect reactivity through allosteric enzyme modulation rather than direct covalent interactions.

Stability Under Storage Conditions

This compound demonstrates:

  • Thermal stability : No decomposition below 92°C

  • Hydrolytic sensitivity : Slow hydrolysis in aqueous media (t₁/₂ > 30 days at pH 7)

Synthetic Modifications for Fragrance Optimization

Derivatization reactions include:

  • Reduction : NaBH₄-mediated conversion to cedrenol derivatives (Chemset 3 in )

  • Ester interchange : Synthesis of branched esters (e.g., benzyl, cinnamyl) via Mitsunobu reaction

Scientific Research Applications

Cedryl acetate, also known as acetyl cedrene, is approved by the FDA as a flavoring or food adjuvant . It has a tenacious, balsamic, sweet, woody odor, making it useful in perfume formulations .

Scientific Research Applications

Obesity and Metabolic Syndrome
A study investigated the potential preventive benefits of cedryl acetate (CA) on obesity and related metabolic syndrome caused by a high-fat diet (HFD) . In this study, supplementing a high-fat diet with cedryl acetate (100 mg/kg) significantly reduced weight gain and visceral fat in mice . The cedryl acetate group also showed improvements in hepatic lipid accumulation, glucose intolerance, insulin resistance, and gluconeogenesis compared to the high-fat diet group .

The beneficial effects of cedryl acetate on metabolic parameters were reflected in the regulation of metabolism-related gene expression in the liver and epididymal white adipose tissues of the mice . The study highlighted cedryl acetate's potential as a dietary component for obesity intervention .

Fragrances
Cedarwood and its derivatives are used in various types of fragrances . Cedarwood, which contains cedryl acetate, has a tenacious, balsamic, sweet, woody odor . Cedarwood is a main component of perfume compounds used for the aromatization of tobacco products .

Safety Considerations
Some components of illustrative formulas, which were developed before dermatological safety considerations of perfume materials, are restricted and have to adhere to specifications or are prohibited, according to IFRA’s recommendations .

Mechanism of Action

The mechanism of action of cedrenyl acetate involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic woody aroma. In biological systems, this compound may exert its effects through modulation of specific molecular pathways, although detailed studies on its molecular targets are still ongoing .

Comparison with Similar Compounds

Cedrenyl Acetate vs. Cedryl Acetate

Cedryl acetate (CAS 77-54-3), often confused with this compound due to overlapping nomenclature, is a distinct compound with the formula C₁₇H₂₈O₂ (molecular weight: 264.40 g/mol). Structurally, it is derived from cedrol, a sesquiterpene alcohol, whereas this compound originates from cedrene. Both compounds share a woody base note but differ in their volatility and olfactory profiles:

  • This compound : Fresh-woody, subtle cedar; moderate persistence.
  • Cedryl acetate : Richer, amber-like undertones with higher tenacity .
Property This compound Cedryl Acetate
CAS No. 1405-92-1 77-54-3
Molecular Formula C₁₇H₂₆O₂ C₁₇H₂₈O₂
Odor Profile Soft cedar, faint freshness Amber, deep woody
Applications Perfumery (base note) Perfumery, leather accords
Natural Occurrence Rare Found in Chinese cedarwood

Cedryl acetate is more stable in formulations and is preferred for long-lasting amber effects, while this compound’s variability necessitates rigorous supplier evaluation .

This compound vs. Neryl Acetate

Neryl acetate (CAS 141-12-8, C₁₂H₂₀O₂) is a monoterpene ester isolated from citrus oils, exhibiting a floral-citrus scent. Unlike this compound, it is used in top-to-middle notes for fresh, fruity compositions .

Property This compound Neryl Acetate
CAS No. 1405-92-1 141-12-8
Molecular Formula C₁₇H₂₆O₂ C₁₂H₂₀O₂
Odor Profile Woody, fresh Citrus, floral
Volatility Base note Middle note
Applications Woody fragrances Citrus perfumes, flavors

Neryl acetate’s lower molecular weight contributes to its higher volatility and shorter longevity compared to this compound .

This compound vs. Cinnamyl Acetate

It is structurally distinct, featuring a cinnamyl group instead of a cedrene backbone.

Property This compound Cinnamyl Acetate
Odor Profile Woody, cedar Spicy, cinnamon
Applications Perfumery, ambergris Flavors, spicy accords
Safety Moderate handling precautions Requires respiratory protection

This compound vs. Benzyl Acetate

Benzyl acetate (CAS 140-11-4, C₉H₁₀O₂) is a widely used floral ester with a jasmine-like scent. Its simple aromatic structure contrasts with this compound’s complex terpene backbone.

Property This compound Benzyl Acetate
Molecular Weight 262.39 g/mol 150.18 g/mol
Odor Profile Woody Floral, jasmine
Applications Base note in woody scents Top note in floral perfumes
Market Volume Niche High (industrial scale)

Benzyl acetate’s cost-effectiveness and strong odor impact make it a staple in mass-market products, whereas this compound remains niche due to its subtler profile .

Biological Activity

Cedrenyl acetate, also known as cedryl acetate, is a naturally occurring compound derived from cedarwood oil. It has garnered attention for its potential biological activities, particularly in the context of metabolic health and its applications in the fragrance industry. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C17_{17}H28_{28}O2_2
  • Molecular Weight : 264.41 g/mol
  • CAS Number : 77-54-3
  • Appearance : White crystals or colorless to pale yellow liquid
  • Density : 0.99 g/cm³
  • Boiling Point : >200°C
  • Flash Point : 94°C

1. Metabolic Health

Recent studies have highlighted the beneficial effects of this compound on metabolic health, particularly in the context of obesity and related metabolic syndromes. A notable study conducted on C57BL/6J mice demonstrated that dietary supplementation with this compound significantly mitigated weight gain associated with a high-fat diet (HFD). The findings are summarized in Table 1.

ParameterChow (Control)HFD (Control)HFD + this compound (100 mg/kg)
Weight Gain (g)012.5 ± 2.15.3 ± 1.5
Visceral Fat Pad Weight (g)0.5 ± 0.12.3 ± 0.41.1 ± 0.2
Serum LDL-C (mmol/L)0.17 ± 0.011.49 ± 0.250.72 ± 0.11
Serum HDL-C (mmol/L)3.46 ± 0.186.57 ± 0.244.83 ± 0.51
Serum Total Cholesterol (mmol/L)3.06 ± 0.188.57 ± 0.744.70 ± 0.35

The study indicated that this compound supplementation led to significant reductions in visceral fat pad weight and improvements in serum lipid profiles compared to the HFD group .

2. Insulin Sensitivity and Glucose Metabolism

This compound has also been shown to improve insulin sensitivity and glucose metabolism in obese models. The oral glucose tolerance test (OGTT) results indicated that mice receiving this compound exhibited lower plasma glucose levels compared to those on a high-fat diet alone, suggesting enhanced glucose tolerance.

  • Insulin Tolerance Test (ITT) : Following insulin injection, the CA group showed a significant decrease in plasma glucose concentrations at multiple time points compared to the HFD group, indicating improved insulin sensitivity .

The beneficial effects of this compound on metabolic parameters are thought to be mediated through its regulation of gene expression related to metabolism:

  • Liver Genes : Pepck, G6Pase, Fbp1
  • Adipose Tissue Genes : PPARγ, C/EBPα, FABP4, FAS, PGC-1α

These genes are crucial for gluconeogenesis, fatty acid synthesis, and overall lipid metabolism, suggesting that this compound may exert its effects by modulating these pathways .

Antifungal Activity

This compound has also been reported to possess antifungal properties, making it a potential candidate for use in food preservation and therapeutic applications against fungal infections . This activity is particularly relevant given the increasing resistance of fungal pathogens to conventional treatments.

Case Studies

A case study involving dietary supplementation with this compound in a controlled animal model demonstrated its efficacy in reducing obesity-related complications:

  • Study Design : C57BL/6J mice were divided into three groups: control (Chow), high-fat diet (HFD), and HFD supplemented with this compound.
  • Duration : The study lasted for 19 weeks.
  • Outcomes : Significant reductions in body weight gain, visceral fat accumulation, and improvements in serum lipid profiles were observed in the this compound group compared to controls .

Q & A

Q. What methodological approaches are recommended for synthesizing cedrenyl acetate with high purity?

  • Answer : this compound synthesis typically involves acetylation of cedrol using acetic anhydride or acetyl chloride under controlled conditions. Key variables include catalyst type (e.g., sulfuric acid, pyridine), molar ratios, and reaction time. For reproducibility, use inert atmospheres to prevent oxidation and monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Post-synthesis purification via fractional distillation or recrystallization is critical to achieve >95% purity .
  • Experimental Design : Optimize catalyst concentration (e.g., 0.5–2.0 mol%) and temperature (80–120°C) to minimize side products like diacetylated derivatives.

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) and infrared (IR) spectroscopy to confirm functional groups. For example:
  • ¹H NMR : Look for acetyl methyl protons at δ 2.0–2.1 ppm and cedrene-derived protons (δ 0.8–1.5 ppm).
  • IR : Strong absorption at ~1740 cm⁻¹ confirms the acetate carbonyl group.
    Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks (e.g., m/z 264.3 [M+H]⁺) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : this compound is classified as a skin and eye irritant. Use fume hoods, nitrile gloves, and safety goggles. Store in amber glass containers at 2–8°C under nitrogen to prevent hydrolysis. Emergency procedures should include immediate rinsing for eye/skin contact and neutralization with sodium bicarbonate for spills .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound across studies?

  • Answer : Discrepancies in properties like vapor pressure or solubility may arise from impurities or measurement techniques. Conduct comparative studies using standardized methods (e.g., differential scanning calorimetry for melting points, static cell methods for vapor pressure). Validate results against peer-reviewed databases (e.g., NIST) and report uncertainties with 95% confidence intervals .
  • Case Study : A 2020 study on cellulose acetate reported ±2% variability in enthalpy measurements due to moisture content, highlighting the need for rigorous drying protocols .

Q. What experimental strategies can elucidate this compound’s stability under varying pH and temperature conditions?

  • Answer : Design accelerated stability studies:
  • pH Stability : Incubate this compound in buffered solutions (pH 3–9) at 40°C for 30 days. Monitor degradation via HPLC and identify breakdown products (e.g., cedrol via hydrolysis).
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C).
    Apply Arrhenius kinetics to predict shelf-life under ambient conditions .

Q. How can researchers address analytical challenges in quantifying this compound in complex matrices (e.g., plant extracts)?

  • Answer : Develop a solid-phase microextraction (SPME) protocol coupled with GC-MS. Optimize fiber coating (e.g., polydimethylsiloxane/divinylbenzene) and desorption time (2–5 min) to enhance selectivity. Validate recovery rates (≥85%) using spiked samples and internal standards (e.g., deuterated cedrol) .

Q. What advanced computational methods predict this compound’s interactions with olfactory receptors?

  • Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model binding affinities. Parameterize this compound’s force field using quantum mechanical calculations (e.g., DFT/B3LYP). Cross-reference with in vitro assays (e.g., HEK293 cells expressing OR51E2) to validate computational predictions .

Methodological Frameworks

Q. How should researchers design experiments to investigate this compound’s synergistic effects in fragrance formulations?

  • Answer : Use a factorial design to test binary/ternary blends with common fragrance components (e.g., limonene, linalool). Measure odor detection thresholds via olfactometry and assess stability via headspace-GC. Apply statistical models (e.g., ANOVA, PCA) to identify synergistic/antagonistic interactions .

Q. What statistical approaches are suitable for analyzing dose-response data in this compound toxicity studies?

  • Answer : Fit dose-response curves using four-parameter logistic regression (e.g., Hill equation). Calculate EC50/LC50 values with bootstrap confidence intervals (n=1000 iterations). Account for batch variability via mixed-effects models .

Data Interpretation & Reporting

Q. How can researchers reconcile conflicting bioactivity data for this compound in antimicrobial assays?

  • Answer : Variability may stem from microbial strain differences or assay conditions (e.g., broth microdilution vs. disk diffusion). Standardize protocols per CLSI guidelines and include positive controls (e.g., ampicillin). Report MIC/MBC values with exact experimental parameters (e.g., inoculum size, incubation time) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cedrenyl acetate
Reactant of Route 2
Reactant of Route 2
Cedrenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.